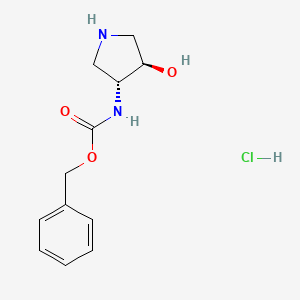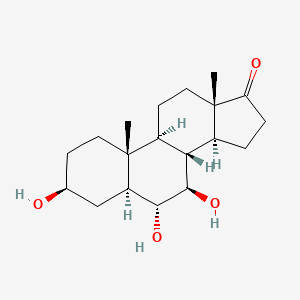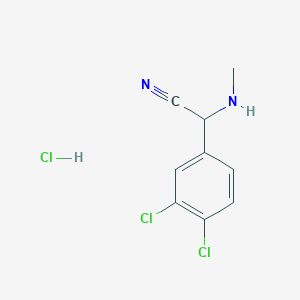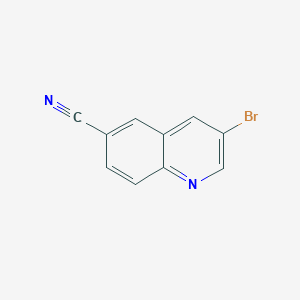![molecular formula C16H14ClN3OS B3034733 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 21358-23-6](/img/structure/B3034733.png)
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione”:
Antifungal Applications
This compound has shown promising antifungal properties. It can inhibit the growth of various fungal strains, making it a potential candidate for developing antifungal agents. Research indicates its effectiveness against common pathogens like Candida albicans and Aspergillus species .
Antibacterial Applications
Studies have demonstrated that this compound exhibits significant antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing potential as a broad-spectrum antibacterial agent. This makes it useful in treating bacterial infections and in developing new antibiotics .
Anticancer Applications
Research has explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation. This property is particularly valuable in the development of chemotherapeutic drugs aimed at treating various types of cancer .
Antioxidant Applications
The compound has been studied for its antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress. This application is crucial in preventing diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Neuroprotective Applications
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation. This application is significant in the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antifungal properties Antibacterial activity Anticancer potential Antioxidant properties : Anti-inflammatory effects : Herbicide applications : Antiviral properties : Neuroprotective effects
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides, such as mcpa , which are known to mimic the plant growth hormone indoleacetic acid (IAA) . These herbicides typically target broad-leaf weeds in pasture and cereal crops .
Mode of Action
The mode of action of this compound is likely similar to that of phenoxy herbicides, given their structural similarities. Phenoxy herbicides act as auxins, which are growth hormones naturally present in plants . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plants to "grow to death" .
Biochemical Pathways
Based on its structural similarity to phenoxy herbicides, it can be inferred that it likely affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventually plant death .
Pharmacokinetics
It’s worth noting that similar compounds, such as mcpa, are known to be soluble in water and highly effective even at low concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of phenoxy herbicides. These effects include rapid, uncontrolled growth at the cellular level, leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in water suggests that they can be easily applied through spraying and can be distributed in the environment through rainfall and irrigation . Additionally, the effectiveness of these compounds can be influenced by factors such as soil type, temperature, and the presence of other chemicals .
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURIIQPMNMJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
CAS RN |
21358-23-6 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)

